molecular formula C16H15F2N5O3S B2640908 N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-01-2

N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Numéro de catalogue: B2640908
Numéro CAS: 897454-01-2
Poids moléculaire: 395.38
Clé InChI: UAVFLUFXLBMQQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a potent and selective antagonist of the adenosine A 2B receptor, a G-protein coupled receptor that is upregulated in pathological conditions such as cancer and inflammation. This compound is a key research tool for elucidating the role of A 2B receptor signaling, which has been implicated in promoting tumor cell proliferation, angiogenesis , and immunosuppression within the tumor microenvironment . By selectively blocking the A 2B receptor, this antagonist allows researchers to investigate novel therapeutic strategies for oncological and inflammatory diseases . Its mechanism involves competitive inhibition at the receptor's orthosteric site, preventing the endogenous agonist adenosine from binding and initiating downstream signaling cascades. The compound's research value is further highlighted in studies exploring its effects in models of colorectal cancer and pulmonary fibrosis, providing critical insights into adenosine-mediated pathways.

Propriétés

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O3S/c1-21-13-12(14(25)23(3)16(26)22(13)2)20-15(21)27-7-11(24)19-10-5-4-8(17)6-9(10)18/h4-6H,7H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFLUFXLBMQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from xanthine or other purine precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The final step involves coupling the purine derivative with the difluorophenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been studied for its potential as a pharmacological agent targeting purinergic signaling pathways. Purinergic receptors are implicated in numerous physiological processes including inflammation and immune response regulation. Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide may modulate these pathways effectively .

Table 1: Pharmacological Targets and Effects

Target SystemEffectReference
Immune ResponseModulation of immune cell activity
InflammationReduction of inflammatory markers
Neurological DisordersPotential neuroprotective effects

Anticancer Research

There is emerging evidence that this compound may exhibit anticancer properties. Studies have shown that similar purine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation .

Table 2: Anticancer Activity Overview

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of cell proliferation
LeukemiaInduction of apoptosis
Lung CancerTargeting kinase pathways

Synthesis and Chemical Properties

The synthesis of N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves complex organic reactions that yield high-purity products suitable for biological testing. The compound's stability and solubility profiles make it a viable candidate for further development into therapeutic agents.

Several studies have documented the effects of N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide on various biological systems:

  • Study on Immune Modulation : A study published in Pharmacological Reviews outlined how purinergic signaling plays a role in immune modulation and how derivatives can enhance or inhibit these pathways effectively .
  • Anticancer Efficacy : Research conducted at a leading cancer institute demonstrated that compounds structurally related to this compound showed significant cytotoxicity against breast cancer cells through apoptosis pathways .
  • Neuroprotective Effects : Investigations into the neuroprotective potential of similar compounds suggest they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation .

Mécanisme D'action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
  • N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-6-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide lies in its specific structural features, such as the position of the difluorophenyl group and the purine derivative. These structural elements contribute to its distinct chemical and biological properties.

Activité Biologique

N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Key reactions include the formation of the purine moiety and the introduction of the difluorophenyl and sulfanyl groups. The specific synthetic pathway can vary based on the desired yield and purity.

Biological Activity

The biological activity of N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has been evaluated in various studies focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound ABreast Cancer12.5
Compound BColon Cancer15.0
Compound CLung Cancer10.0

The specific IC50 values for N-(2,4-difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide are yet to be conclusively determined but are expected to be in a similar range based on structural activity relationships (SAR) observed in related compounds .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown activity against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

These findings suggest that the compound may inhibit bacterial growth through mechanisms that warrant further investigation .

Case Studies

Several case studies have documented the effects of similar compounds on specific biological targets:

  • Case Study 1: Anticancer Properties
    • A study on a related purine derivative demonstrated significant inhibition of cell proliferation in breast cancer models.
    • Mechanism: Induction of apoptosis via mitochondrial pathways.
  • Case Study 2: Antimicrobial Efficacy
    • Research on thiol-containing compounds revealed their effectiveness against MRSA strains.
    • Mechanism: Disruption of bacterial cell wall synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.